molecular formula C7H9BrN2 B1524410 1-(5-Bromopyridin-2-yl)ethanamine CAS No. 871723-90-9

1-(5-Bromopyridin-2-yl)ethanamine

Cat. No.: B1524410
CAS No.: 871723-90-9
M. Wt: 201.06 g/mol
InChI Key: VKVGAVMRFMGWMB-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C7H9BrN2. It is also known as “(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride” and has a molecular weight of 237.53 . The compound is typically stored at room temperature and appears as a white to pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and amine groups on the pyridine ring.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 237.53 .

Scientific Research Applications

Toxicology and Environmental Impact

1-(5-Bromopyridin-2-yl)ethanamine, and related bromopyridines, have been studied for their toxicological effects and environmental impact. A case report highlighted the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, emphasizing its absorption through skin and respiratory tract, leading to severe health outcomes including methemoglobinemia and delayed encephalopathy (Shi et al., 2022). Another study focused on the presence of brominated flame retardants (BFRs) in human tissue, such as breast milk, indicating human exposure to these compounds and the necessity to understand their sources and potential health effects (Zhou et al., 2014).

Pharmacological Research

Bromopyridines are also studied in the context of pharmacological research. For instance, a study evaluated 5-bromodeoxyuridine (BrdUrd), a compound structurally similar to this compound, as a radiosensitizer in gliomas. The study explored its pharmacokinetics and suggested its potential, though highlighting the need for safer delivery methods (Russo et al., 1984).

Analytical Chemistry and Substance Detection

The compound and its derivatives are subjects in analytical chemistry, especially in the context of substance detection and quantification in cases of intoxication. For instance, a study developed a rapid and selective method for the extraction and determination of psychoactive substances in blood samples, using techniques such as UPLC-MS/MS, highlighting the toxicological effects and the need for precise detection methods for these substances (Wiergowski et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGAVMRFMGWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679975
Record name 1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871723-90-9
Record name 1-(5-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-pyridine-2-carbonitrile (1 g, 5.46 mmol) in dry THF (10 mL) was added dropwise MeMgBr (2.03 mL, 6.09 mmol, 3M in THF) at −20° C. under N2 atmosphere. After the addition, the reaction mixture was stirred at room temperature for 30 mins. The suspension was then treated with methanol (20 mL) and NaBH4 (0.4 g, 13.3 mmol). The reaction was stirred at room temperature for 10 hrs and then poured into H2O (10 mL) and aqueous NaOH (2M, 10 mL), extracted with EtOAc (50 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over Na2SO4 and concentrated in vacuum. The residue was purified by a silica gel column chromatography (petroleum:EtOAc 3:1) to give 1-(5-bromo-pyridin-2-yl)-ethylamine (0.65 g, 59%) as a yellow liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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